5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of bromine and chlorine atoms attached to the quinoxaline ring, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1,2-diaminobenzene and 8-chloro-1,2-dicarbonyl compounds.
Cyclization Reaction: The starting materials undergo a cyclization reaction under controlled conditions, often involving a catalyst and specific solvents to facilitate the formation of the quinoxaline ring.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Automation and Monitoring: Advanced automation and monitoring systems are employed to maintain precise control over reaction parameters, such as temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of bromine or chlorine with other groups, such as alkyl or aryl groups.
Oxidation: Formation of quinoxaline derivatives with higher oxidation states.
Reduction: Formation of reduced quinoxaline derivatives.
Scientific Research Applications
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate the activity of receptors, leading to changes in cellular signaling and function.
Affect Gene Expression: Influence the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline: Similar structure but with a different ring system.
5-Bromo-8-chloroquinoxaline: Lacks the tetrahydro component, leading to different chemical properties.
8-Chloro-1,2,3,4-tetrahydroquinoxaline: Similar but without the bromine atom.
Uniqueness
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both bromine and chlorine atoms on the quinoxaline ring, which imparts specific reactivity and properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H8BrClN2 |
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Molecular Weight |
247.52 g/mol |
IUPAC Name |
5-bromo-8-chloro-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C8H8BrClN2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2,11-12H,3-4H2 |
InChI Key |
CFPGOAGWQQSBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C2N1)Cl)Br |
Origin of Product |
United States |
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